molecular formula C21H14N4O4 B13658683 4-(4-carboxyphenyl)-2-phenyl-6-(2H-tetrazol-5-yl)benzoic acid

4-(4-carboxyphenyl)-2-phenyl-6-(2H-tetrazol-5-yl)benzoic acid

Cat. No.: B13658683
M. Wt: 386.4 g/mol
InChI Key: RHKSHLMNQNJBIS-UHFFFAOYSA-N
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Description

4-(4-carboxyphenyl)-2-phenyl-6-(2H-tetrazol-5-yl)benzoic acid is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-carboxyphenyl)-2-phenyl-6-(2H-tetrazol-5-yl)benzoic acid typically involves the reaction of 4-cyanobenzoic acid with sodium azide and ammonium chloride in an anhydrous dimethylformamide (DMF) solution. The mixture is stirred at room temperature for 30 minutes and then refluxed at 120°C for 18-20 hours. After cooling to room temperature, the solution is acidified with hydrochloric acid, and the resulting white precipitate is filtered and washed with distilled water. The product is then recrystallized from anhydrous acetone to achieve a high yield .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(4-carboxyphenyl)-2-phenyl-6-(2H-tetrazol-5-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

4-(4-carboxyphenyl)-2-phenyl-6-(2H-tetrazol-5-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-carboxyphenyl)-2-phenyl-6-(2H-tetrazol-5-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-tetrazol-5-yl)benzoic acid
  • 5-(4-carboxyphenyl)-1H-tetrazole
  • 4-(2H-tetrazol-5-yl)benzoic acid

Uniqueness

4-(4-carboxyphenyl)-2-phenyl-6-(2H-tetrazol-5-yl)benzoic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C21H14N4O4

Molecular Weight

386.4 g/mol

IUPAC Name

4-(4-carboxyphenyl)-2-phenyl-6-(2H-tetrazol-5-yl)benzoic acid

InChI

InChI=1S/C21H14N4O4/c26-20(27)14-8-6-12(7-9-14)15-10-16(13-4-2-1-3-5-13)18(21(28)29)17(11-15)19-22-24-25-23-19/h1-11H,(H,26,27)(H,28,29)(H,22,23,24,25)

InChI Key

RHKSHLMNQNJBIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC(=C2)C3=CC=C(C=C3)C(=O)O)C4=NNN=N4)C(=O)O

Origin of Product

United States

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